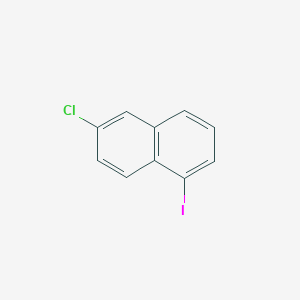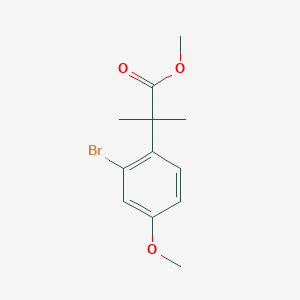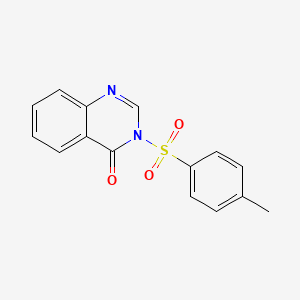
3-Amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and 3-fluoroaniline.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 2-chlorobenzaldehyde with 3-fluoroaniline under acidic conditions.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent, such as chloroacetyl chloride, to form the azetidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields oxo derivatives.
Reduction: Reduction results in the formation of amine derivatives.
Substitution: Substitution reactions can produce a variety of substituted azetidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity, including antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Chemical Biology: The compound is used as a tool in chemical biology research to study enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-(2-chlorophenyl)-1-(4-fluorophenyl)azetidin-2-one
- 3-Amino-4-(2-chlorophenyl)-1-(2-fluorophenyl)azetidin-2-one
- 3-Amino-4-(2-bromophenyl)-1-(3-fluorophenyl)azetidin-2-one
Uniqueness
3-Amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl rings. This unique arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C15H12ClFN2O |
|---|---|
Peso molecular |
290.72 g/mol |
Nombre IUPAC |
3-amino-4-(2-chlorophenyl)-1-(3-fluorophenyl)azetidin-2-one |
InChI |
InChI=1S/C15H12ClFN2O/c16-12-7-2-1-6-11(12)14-13(18)15(20)19(14)10-5-3-4-9(17)8-10/h1-8,13-14H,18H2 |
Clave InChI |
IUPWLSVKKDFIFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C(C(=O)N2C3=CC(=CC=C3)F)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)


![7-Azabicyclo[4.1.0]hept-3-ene](/img/structure/B11836682.png)


![6-Chloro-3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11836699.png)

![Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate](/img/structure/B11836705.png)
![6-ethyl-9-phenyl-2,3-dihydrofuro[2,3-f]quinazolin-7(6H)-one](/img/structure/B11836710.png)
![Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one dihydrochloride](/img/structure/B11836712.png)

